Polyethylenimine, ethylenediamine

Catalog No.
S1820349
CAS No.
25987-06-8
M.F
C24H63N13
M. Wt
533.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyethylenimine, ethylenediamine

CAS Number

25987-06-8

Product Name

Polyethylenimine, ethylenediamine

IUPAC Name

aziridine;ethane-1,2-diamine

Molecular Formula

C24H63N13

Molecular Weight

533.8

InChI

InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2

SMILES

C1CN1.C(CN)N

Synonyms

POLYETHYLENIMINE LOW MOLECULAR WEIGHT;1,2-Ethanediamine,polymerwithaziridine;Ethylenediamine,ethyleneiminepolymer;Polyethylenimine solution;Polyethylenimine, epichlorohydrin modified solution;POLYETHYLENIMINE, LOW MOLECULAR WEIGHT, 50 WT. % SOLUTION

Canonical SMILES

C(CNCCN(CCNCCN(CCN)CCN)CCN(CCNCCN)CCN(CCN)CCN)N

,2-Ethanediamine, polymer with aziridine (also known as polyethylenimine-aziridine or PEA-AZ) is a polymer formed by the reaction of 1,2-ethanediamine (ethylenediamine) and aziridine. The specific structure of the polymer can vary depending on the reaction conditions and the ratio of starting materials used.

Potential Applications in Scientific Research

While not yet widely explored, 1,2-Ethanediamine, polymer with aziridine, holds potential for various applications in scientific research due to its unique properties:

  • Drug delivery: The presence of aziridine rings in the polymer structure makes it potentially useful for drug delivery applications. Aziridines are known for their ability to readily react with biological molecules, potentially allowing for controlled release of drugs within the body [].
  • Gene transfection: The polymer's positive charge could enable it to bind and transport negatively charged DNA molecules, making it a potential candidate for gene transfection, a technique used to introduce genetic material into cells [].
  • Antimicrobial properties: Some studies suggest that the aziridine rings in the polymer may exhibit antimicrobial activity against certain bacteria and fungi []. However, further investigation is needed to confirm these findings and explore potential applications.

Current Research and Challenges

Despite its potential, research on 1,2-Ethanediamine, polymer with aziridine, in scientific fields is still limited. Further studies are needed to:

  • Characterize the polymer structure: A detailed understanding of the polymer's structure and composition is crucial for predicting its behavior and potential applications.
  • Evaluate its efficacy and safety: More research is needed to assess the effectiveness of the polymer in specific applications and to determine its potential safety concerns.
  • Develop controlled synthesis methods: Developing methods for controlled synthesis of the polymer with well-defined structures would be essential for reproducible research and potential future applications.

Polyethylenimine, ethylenediamine is a polymeric compound characterized by repeating units of the amine group linked by ethylene groups. Ethylenediamine is a basic amine with the formula C2H4(NH2)2C_2H_4(NH_2)_2, and it serves as a crucial building block in the synthesis of polyethylenimine. Polyethylenimine itself can exist in various forms, including linear and branched structures, which significantly influence its properties and applications. The linear form is semi-crystalline at room temperature, while the branched form is amorphous and remains liquid across all molecular weights .

The mechanism of action of PAE depends on the specific application.

  • Flocculation: PAE bridges negatively charged impurities through electrostatic interactions, leading to floc formation for removal [].
  • Wet-Strength Improvement: PAE forms hydrogen bonds with cellulose fibers in paper, improving the strength of the paper web when wet.
Due to its amine groups, including:

  • Aminolysis: Polyethylenimine can react with poly(ethylene terephthalate) waste to produce diamine products through aminolysis .
  • Formation of Chelates: The amine groups in polyethylenimine can coordinate with metal ions, forming stable chelates useful in various applications .
  • Cross-linking Reactions: Polyethylenimine can participate in cross-linking reactions with aldehydes or isocyanates, leading to the formation of hydrogels or other polymeric networks.

The synthesis of polyethylenimine can be achieved through various methods:

  • Ring-Opening Polymerization: This method involves the polymerization of aziridine to produce branched polyethylenimine. The degree of branching can be controlled by adjusting reaction conditions .
  • Manganese-Catalyzed Coupling: A novel approach involves the coupling of ethylene glycol and ethylenediamine using manganese catalysts, which offers a more environmentally friendly synthesis route compared to traditional methods that utilize toxic aziridine .
  • Post-Modification Techniques: Linear polyethylenimine can also be synthesized via post-modification of other polymers such as poly(2-oxazolines) .

Polyethylenimine has a wide range of applications across various industries:

  • Biotechnology: Used as a transfection agent for gene delivery and as an attachment promoter in cell cultures.
  • Water Treatment: Acts as a flocculating agent and chelating agent for metal ions.
  • Adhesives and Coatings: Employed in adhesives and as a corrosion inhibitor in paints.
  • Cosmetics: Utilized in formulations for its ability to modify surface properties.
  • Detergents: Functions as a surfactant in cleaning products .

Research has shown that polyethylenimine interacts effectively with various substrates due to its positive charge. This interaction enhances its ability to bind with negatively charged surfaces, making it suitable for applications such as:

  • Gene Delivery Systems: Where it facilitates the transport of genetic material into cells.
  • Carbon Dioxide Capture: Studies have demonstrated its efficiency in capturing carbon dioxide from gas streams when used in porous materials .

Polyethylenimine shares similarities with several other compounds, particularly other polyamines. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
EthylenediamineSmall moleculeBifunctional amine; used as a precursor for polymers
DiethylenetriamineSmall moleculeContains three amine groups; used in chelation
TriethylenetetramineSmall moleculeContains four amine groups; utilized in adhesives
PolyvinylaminePolymerLess branched; primarily used in coatings
PolyallylaminePolymerExhibits different solubility characteristics

Polyethylenimine stands out due to its versatile branching capabilities and high cationic charge density, which enhance its utility in biological applications compared to linear or less branched polyamines like polyvinylamine or polyallylamine .

XLogP3

-6.6

General Manufacturing Information

1,2-Ethanediamine, polymer with aziridine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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